6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one
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Overview
Description
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. Thienopyridines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thienopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thienopyridine ring.
Scientific Research Applications
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, thienopyridine derivatives have been reported to inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile: This compound shares a similar thienopyridine core but differs in its substitution pattern.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar fused ring system but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-amino-4-methylthieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C8H8N2OS/c1-10-4-5(9)7(11)8-6(10)2-3-12-8/h2-4H,9H2,1H3 |
InChI Key |
CDZWQCFUQJSUCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CS2)N |
Origin of Product |
United States |
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